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molecular formula C10H14N6 B8414171 4-Amino-6-methyl-2-piperazin-1-ylpyrimidine-5-carbonitrile

4-Amino-6-methyl-2-piperazin-1-ylpyrimidine-5-carbonitrile

Cat. No. B8414171
M. Wt: 218.26 g/mol
InChI Key: RWIIWXWWCSRCPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07494992B2

Procedure details

A solution of 4-amino-2-chloro-2-methylpyrimidine-5-carbonitrile (Maybridge, 100 mg, 0.6 mmol), piperazine (207 mg, 2.4 mmol), and triethylamine (71 mg, 0.7 mmol) in N,N-dimethylacetamide (20 ml) was heated to 108° C. for 6 h. The reaction mixture was stirred at ambient temperature for 18 h before pouring into water (400 ml) and extracting with ethyl acetate (3×30 ml), and then dichloromethane (20 ml). The combined organic extracts were washed with water (3×150 ml), and then dried (MgSO4) and concentrated to give a yellow solid (120 mg). The crude solid was pre-absorbed onto silica gel (250 mg) and then purified by flash chromatography on silica gel (20 g) eluting with ethyl acetate:methanol (90:10 and then 80:20) to give the title compound as a white solid (28 mg).
Name
4-amino-2-chloro-2-methylpyrimidine-5-carbonitrile
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
207 mg
Type
reactant
Reaction Step One
Quantity
71 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([C:8]#[N:9])=[CH:6][NH:5][C:4](Cl)(C)[N:3]=1.[NH:12]1[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1.[CH2:18](N(CC)CC)C.O>CN(C)C(=O)C>[NH2:1][C:2]1[C:7]([C:8]#[N:9])=[C:6]([CH3:18])[N:5]=[C:4]([N:12]2[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]2)[N:3]=1

Inputs

Step One
Name
4-amino-2-chloro-2-methylpyrimidine-5-carbonitrile
Quantity
100 mg
Type
reactant
Smiles
NC1=NC(NC=C1C#N)(C)Cl
Name
Quantity
207 mg
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
71 mg
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C(C)=O)C
Step Two
Name
Quantity
400 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at ambient temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracting with ethyl acetate (3×30 ml)
WASH
Type
WASH
Details
The combined organic extracts were washed with water (3×150 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
NC1=NC(=NC(=C1C#N)C)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 120 mg
YIELD: CALCULATEDPERCENTYIELD 91.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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